molecular formula C8H6BrFO2 B1459096 6'-Bromo-2'-fluoro-3'-hydroxyacetophenone CAS No. 1516380-86-1

6'-Bromo-2'-fluoro-3'-hydroxyacetophenone

Cat. No.: B1459096
CAS No.: 1516380-86-1
M. Wt: 233.03 g/mol
InChI Key: QODBWGSIHXTMCE-UHFFFAOYSA-N
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Description

6’-Bromo-2’-fluoro-3’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6’-Bromo-2’-fluoro-3’-hydroxyacetophenone can be synthesized through several methods. One common method involves the bromination of 2’-fluoro-3’-hydroxyacetophenone using bromine in glacial acetic acid . Another method involves the reaction of 2’-fluoro-3’-hydroxyacetophenone with bromine in a 50% aqueous acetic acid solution, yielding the desired product in quantitative yields .

Industrial Production Methods

Industrial production of 6’-Bromo-2’-fluoro-3’-hydroxyacetophenone typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’-fluoro-3’-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions can oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group.

Major Products Formed

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of 6’-bromo-2’-fluoro-3’-hydroxybenzaldehyde or 6’-bromo-2’-fluoro-3’-hydroxybenzoic acid.

    Reduction: Formation of 6’-bromo-2’-fluoro-3’-hydroxyacetophenol.

Scientific Research Applications

6’-Bromo-2’-fluoro-3’-hydroxyacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-2’-fluoro-3’-hydroxyacetophenone is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the acetophenone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(6-bromo-2-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)7-5(9)2-3-6(12)8(7)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODBWGSIHXTMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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